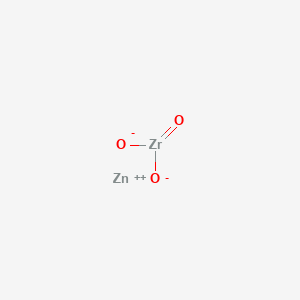

zinc;dioxido(oxo)zirconium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc zirconate is a chemical compound that has garnered significant interest in various fields, particularly in advanced materials science and engineering. It is composed of zinc, represented by the symbol Zn, and zirconium, symbolized by Zr. The chemical formula for zinc zirconate is typically represented as Zn₂ZrO₄, indicating the ratio of two zinc atoms to one zirconium atom, and four oxygen atoms

Métodos De Preparación

Zinc zirconate can be synthesized using various methods, but one of the most common methods involves the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide . The preparation process involves the following steps:

- A homogenous mixture of zinc oxide and zirconium dioxide is prepared.

- This mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.

- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate .

Análisis De Reacciones Químicas

Zinc zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both zinc and zirconium gives this compound a unique set of properties that are not found in their individual forms . Common reagents and conditions used in these reactions include:

Oxidation: Zinc zirconate can be oxidized in the presence of oxygen at high temperatures.

Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen gas.

Substitution: Substitution reactions can take place with other metal ions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Zinc zirconate’s unique properties make it a promising material for a wide range of applications :

Ceramics: It is often used as a stabilizing agent due to its high thermal stability.

Electronics: Its properties have been leveraged in the production of varistors and thermistors.

Photonics: Given its high refractive index, zinc zirconate is particularly useful for the production of optical coatings. These coatings enhance the performance of various optical instruments, such as lenses and mirrors, by improving their light transmission and reducing glare.

Mecanismo De Acción

The mechanism by which zinc zirconate exerts its effects is primarily related to its chemical structure and the interaction of its constituent elements. Zinc zirconate’s high thermal stability and resistance to corrosion are attributed to the combination of zinc’s high corrosion resistance and zirconium’s exceptional hardness and durability . These properties enable zinc zirconate to function effectively in high-temperature and corrosive environments.

Comparación Con Compuestos Similares

Zinc zirconate can be compared with other similar compounds, such as:

Zirconium dioxide (ZrO₂): Known for its high thermal stability and hardness, zirconium dioxide is widely used in ceramics and refractory materials.

Zinc oxide (ZnO): Known for its high corrosion resistance and use in various industrial applications, including as a catalyst and in rubber manufacturing.

The uniqueness of zinc zirconate lies in its combination of properties from both zinc and zirconium, making it a particularly robust and resilient compound .

Propiedades

IUPAC Name |

zinc;dioxido(oxo)zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Zn.Zr/q;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCSGKWCQEEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3ZnZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)